Allomethadione

Adverse Event Profile Tolerability Absence Seizures

Allomethadione (CAS 526-35-2), also known as Aloxidone, Malidone, or Allydione, is a synthetic organic compound belonging to the oxazolidinedione class. Its molecular formula is C7H9NO3, with a molecular weight of 155.15 g/mol.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 526-35-2
Cat. No. B1205848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllomethadione
CAS526-35-2
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C(=O)O1)CC=C
InChIInChI=1S/C7H9NO3/c1-3-4-8-6(9)5(2)11-7(8)10/h3,5H,1,4H2,2H3
InChIKeyXWZXRENCCHMZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allomethadione (CAS 526-35-2): Chemical Profile and Scientific Identity for Research and Procurement


Allomethadione (CAS 526-35-2), also known as Aloxidone, Malidone, or Allydione, is a synthetic organic compound belonging to the oxazolidinedione class [1]. Its molecular formula is C7H9NO3, with a molecular weight of 155.15 g/mol [1]. The compound is characterized by a 3-allyl-5-methyloxazolidine-2,4-dione core structure and exists as a racemic mixture with no defined stereocenters [2]. It was historically developed and used as an anticonvulsant agent, primarily indicated for the management of absence (petit mal) seizures [1].

Why Substituting Allomethadione with Another Oxazolidinedione Can Compromise Research Outcomes and Procurement Decisions


Oxazolidinedione anticonvulsants, including Allomethadione (Malidone), Trimethadione (Tridione), and Paramethadione (Paradione), are not interchangeable. Despite a shared chemical scaffold and mechanism of action (T-type calcium channel inhibition), distinct differences in their side-effect profiles and tolerability have been clinically documented [1]. For instance, the specific substitution pattern on the oxazolidine ring directly impacts the incidence of adverse events such as photophobia, ataxia, and gastrointestinal distress [2]. Consequently, selecting a specific compound from this class for experimental or reference purposes requires precise knowledge of its unique pharmacological fingerprint, as the use of a close analog can introduce confounding variables in a study or fail to meet the specific needs of a procurement specification [1].

Quantitative Differentiation of Allomethadione (Malidone) from Key Analogs: A Data-Driven Procurement Guide


Dramatically Reduced Incidence of Photophobia Compared to Trimethadione

In a direct head-to-head clinical comparison involving 25 patients with petit mal epilepsy, Allomethadione (Malidone) demonstrated a starkly lower incidence of photophobia compared to Trimethadione (Tridione). Photophobia, a common and debilitating side effect of oxazolidinediones, was completely absent in patients receiving Malidone, while it was observed in 80% of those on Tridione therapy [1].

Adverse Event Profile Tolerability Absence Seizures

Superior Neurological and Gastrointestinal Tolerability Profile Versus Trimethadione

Allomethadione exhibits a clinically significant advantage over Trimethadione (Tridione) by not inducing ataxia or gastric irritation, which are recognized side effects of the latter [1]. This is a key differentiator in the side-effect profile of these two closely related oxazolidinediones.

Neurological Side Effects Gastrointestinal Tolerance Anticonvulsant

Equivalent Therapeutic Efficacy in Absence Seizures Compared to Trimethadione

Despite differences in side-effect profiles, Allomethadione (Malidone) and Trimethadione (Tridione) show broadly similar therapeutic efficacy in the treatment of petit mal seizures. A study of 25 patients found that the therapeutic results obtained with Malidone were comparable to those achieved with Tridione [1].

Efficacy Petit Mal Therapeutic Equivalence

High Incidence of Serious Hematological Toxicity: A Critical Safety Caveat for All Oxazolidinediones

A significant safety concern associated with the oxazolidinedione class, including Allomethadione, is a high rate of severe hematological toxicity. Historical data indicate that the incidence of aplastic anemia with Aloxidone can range from 15% to 25%, with a reported mortality rate exceeding 30% for those affected [1]. This level of risk is a primary reason for the class's withdrawal from modern clinical use.

Toxicity Aplastic Anemia Safety Profile

Documented Risk of Renal Damage as an Organ-Specific Toxicity

Allomethadione has been specifically associated with causing renal damage [1]. While nephrotoxicity is a recognized adverse effect for some other anticonvulsants, including Trimethadione [2], this documentation highlights a key organ-specific toxicity for Allomethadione that must be accounted for in any research or handling context.

Nephrotoxicity Organ Toxicity Adverse Effects

Recommended Research and Industrial Application Scenarios for Allomethadione Based on Empirical Evidence


Pharmacological Reference Standard for Oxazolidinedione-Induced Photophobia Studies

Due to the documented 0% incidence of photophobia in a direct comparison with Trimethadione (80% incidence), Allomethadione serves as an ideal negative control or comparator compound in studies investigating the mechanisms of drug-induced visual disturbances associated with this class of anticonvulsants [1].

In Vitro and In Vivo Model for Studying T-Type Calcium Channel Inhibition Without Confounding Ataxia

Researchers can utilize Allomethadione as a tool compound to study the therapeutic effects of T-type calcium channel blockade in neuronal models. Its advantage over Trimethadione, which produces ataxia, allows for a cleaner assessment of the primary pharmacodynamic effect without the interference of this specific neurological side effect [2].

Toxicological Research Model for Chemically-Induced Aplastic Anemia and Nephrotoxicity

Given its well-characterized and high incidence of aplastic anemia (15-25%) and documented risk of renal damage, Allomethadione is a valuable agent for establishing and studying models of drug-induced bone marrow failure and nephrotoxicity. This application is critical for research into the mechanisms and mitigation of these severe adverse drug reactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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